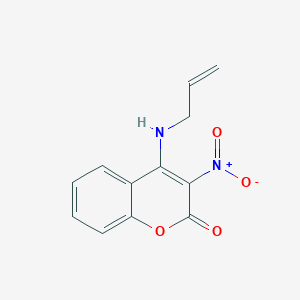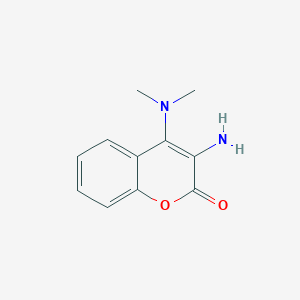![molecular formula C15H22N2O4S B421195 Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate CAS No. 62349-11-5](/img/structure/B421195.png)
Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives show a variety of properties and applications . They are essential heterocyclic compounds .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiophene-based analogs, such as the compound , are of great interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anticancer Activity
Thiophene derivatives have shown promising results in the field of anticancer research . For example, some compounds have shown effective cytotoxic activity against human lung cancer cell lines .
Antimicrobial Activity
Thiophene derivatives have also been found to have antimicrobial properties . Some compounds have shown potent antibacterial activity against various bacterial species, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . They have also displayed excellent antifungal activity against Candida albicans and Aspergillus niger .
Antioxidant Activity
Some thiophene derivatives have demonstrated excellent antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This makes them valuable in industries that work with metals and need to prevent corrosion.
Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . This is a rapidly growing field with applications in various electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of OLEDs . OLEDs are used in various display and lighting technologies, making this a significant application of thiophene derivatives.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the development of OFETs . OFETs are a type of transistor that is used in various electronic devices.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4,5-dimethyl-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-4-21-15(19)13-10(2)11(3)22-14(13)16-12(18)9-17-5-7-20-8-6-17/h4-9H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHYYNNOIULQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

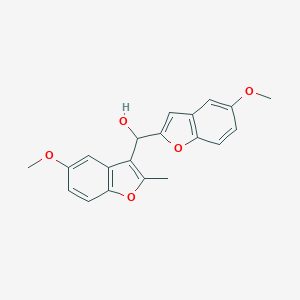
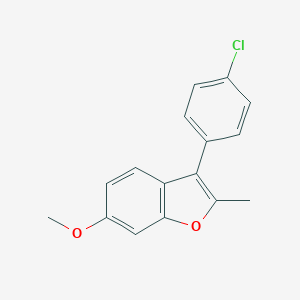
![Diethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B421117.png)

![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbenzamide](/img/structure/B421120.png)
![2-(4-phenyl-1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B421122.png)
![2-morpholin-4-yl-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B421123.png)
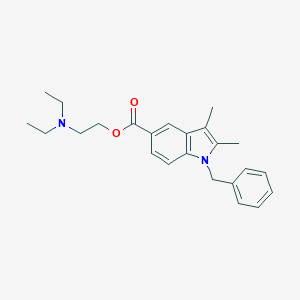
![N-[3-(dimethylamino)propyl]-2-[(2-ethyl-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B421125.png)


![7-Cyclohexyl-10-methyl-2,4,5,10-tetrahydropyrazolo[3,4-a]carbazole](/img/structure/B421129.png)
